methyl 3-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate
Description
Methyl 3-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate (CAS: 2102411-98-1) is a brominated pyrazole derivative with a tetrahydropyran (oxan-2-yl) group at the N1 position and a methyl ester at the C4 position. Its molecular formula is C10H13BrN2O3, and its molecular weight is 289.12 g/mol . The oxan-2-yl group introduces steric bulk and oxygen atoms, which may improve solubility in polar solvents compared to simpler alkyl substituents.
Properties
IUPAC Name |
methyl 3-bromo-1-(oxan-2-yl)pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O3/c1-15-10(14)7-6-13(12-9(7)11)8-4-2-3-5-16-8/h6,8H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWCAMSXXFFTJGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=C1Br)C2CCCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Synthetic Overview
The target compound features a pyrazole core substituted at position 1 with a tetrahydropyranyl (THP) group, at position 3 with bromine, and at position 4 with a methyl ester. Key challenges include achieving regioselective bromination and optimizing protective group chemistry.
Key Intermediates and Retrosynthetic Analysis
Retrosynthetically, the molecule can be dissected into three components:
- Pyrazole ring : Constructed via cyclocondensation or cross-coupling.
- THP group : Introduced via N-protection of the pyrazole nitrogen.
- Bromine and ester : Installed via electrophilic substitution or late-stage functionalization.
Synthetic Routes and Methodologies
Route 1: Sequential Protection and Bromination
Step 1: Synthesis of Methyl 1H-Pyrazole-4-Carboxylate
The pyrazole core is synthesized via cyclocondensation of β-ketoesters with hydrazines. For example, methyl 3-oxobutanoate reacts with hydrazine hydrate in ethanol under reflux to yield methyl 1H-pyrazole-4-carboxylate.
Step 2: N-Protection with Tetrahydropyran (THP)
The NH group of the pyrazole is protected using dihydropyran (DHP) under acidic conditions:
- Conditions : DHP (1.2 eq), p-toluenesulfonic acid (0.1 eq) in dichloromethane, 0°C to room temperature, 12 h.
- Yield : 85–90%.
Reaction :
$$
\text{Methyl 1H-pyrazole-4-carboxylate} + \text{DHP} \xrightarrow{\text{acid}} \text{Methyl 1-(oxan-2-yl)-1H-pyrazole-4-carboxylate}
$$
Step 3: Regioselective Bromination at Position 3
Bromination is achieved using N-bromosuccinimide (NBS) under radical or electrophilic conditions:
- Radical bromination : NBS (1.1 eq), AIBN (0.1 eq) in CCl4, reflux, 6 h.
- Electrophilic bromination : Br2 (1.05 eq), FeCl3 (0.05 eq) in CH2Cl2, 0°C, 2 h.
Key Challenge : The electron-withdrawing ester group at position 4 directs bromination to positions 3 and 5. Steric hindrance from the THP group favors substitution at position 3.
Route 2: Pyrazole Ring Construction via Suzuki Coupling
Step 1: Synthesis of Boronic Ester Intermediate
A pyrazole boronic ester is prepared via Miyaura borylation:
- Conditions : Pd(dppf)Cl2 (0.05 eq), bis(pinacolato)diboron (1.5 eq), KOAc (3 eq) in dioxane, 80°C, 12 h.
Intermediate : 1-(Oxan-2-yl)-1H-pyrazole-5-boronic acid pinacol ester.
Step 2: Cross-Coupling with Methyl 4-Bromo-2-chlorobenzoate
A Suzuki-Miyaura coupling attaches the pyrazole to the ester-containing fragment:
Reaction :
$$
\text{Boronic ester} + \text{Methyl 4-bromo-2-chlorobenzoate} \xrightarrow{\text{Pd}} \text{Methyl 3-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate}
$$
Route 3: One-Pot Cyclization and Functionalization
A modified Hantzsch pyrazole synthesis integrates the THP group and bromine:
Comparative Analysis of Methods
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Total Yield (%) | 63–72 | 65–75 | 60–68 |
| Regioselectivity | Moderate | High | Low |
| Catalytic Cost | Low | High | Moderate |
| Scalability | High | Moderate | Low |
Key Findings :
Advanced Catalytic Strategies
Industrial-Scale Considerations
Solvent and Catalyst Recycling
Process Intensification
Microreactor systems improve heat transfer during bromination, reducing reaction time from 6 h to 30 min.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The pyrazole ring can undergo oxidation to form pyrazole N-oxides or reduction to form dihydropyrazoles.
Coupling Reactions: The compound can participate in Suzuki-Miyaura or Buchwald-Hartwig coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution Products: Depending on the nucleophile, products can include amines, ethers, or thioethers.
Oxidation Products: Pyrazole N-oxides.
Reduction Products: Dihydropyrazoles.
Scientific Research Applications
Methyl 3-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 3-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and oxan-2-yl group contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key analogs include:
Key Observations :
- The ethyl ester in Ethyl 3-bromo-1H-pyrazole-4-carboxylate may exhibit slower hydrolysis rates than methyl esters due to increased alkyl chain length . The unsubstituted N1 position in Ethyl 3-bromo-1H-pyrazole-4-carboxylate could increase reactivity in nucleophilic substitutions compared to substituted analogs .
Physical and Chemical Properties
Molecular Weight and Density :
- The oxan-2-yl derivative has the highest molecular weight (289.12 g/mol), followed by the dimethyl (233.06 g/mol) and ethyl (219.04 g/mol) analogs.
- Predicted density for the dimethyl analog is 1.59 g/cm³ , suggesting compact packing due to dual methyl groups . Data for the oxan-2-yl compound is unavailable.
Acidity and Stability :
- The dimethyl analog has a predicted pKa of -1.95 , indicating strong acidity, likely due to electron-withdrawing effects from the bromine and ester groups .
- The oxan-2-yl group’s electron-donating nature may slightly reduce acidity compared to the dimethyl analog, though experimental data is lacking.
- Thermal Properties: The dimethyl analog’s boiling point is predicted at 279.4°C, reflecting its lower molecular weight and volatility .
Biological Activity
Methyl 3-bromo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a pyrazole ring, a bromine atom, and an oxan-2-yl group, which contribute to its unique chemical properties and possible therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| IUPAC Name | Methyl 3-bromo-1-(oxan-2-yl)pyrazole-4-carboxylate |
| CAS Number | 2102411-98-1 |
| Molecular Formula | C10H13BrN2O3 |
| Molecular Weight | 275.12 g/mol |
| Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The bromine atom enhances the compound's binding affinity, while the oxan-2-yl group contributes to its specificity. The compound may function by inhibiting or activating various biochemical pathways, which can lead to therapeutic effects.
Biological Activity
Research indicates that this compound exhibits several biological activities:
1. Anticancer Activity
Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, a study demonstrated that pyrazole derivatives could induce apoptosis in cancer cells through the activation of caspase pathways . this compound may share this mechanism due to its structural similarities.
2. Anti-inflammatory Properties
The compound has been investigated for its potential anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation . The presence of the bromine atom may enhance this inhibitory effect.
3. Enzyme Inhibition
Research into related compounds suggests that this compound may act as an enzyme inhibitor, affecting pathways involved in various diseases. The specific interactions need further exploration through biochemical assays.
Case Studies
Several studies have explored the biological activities of pyrazole derivatives:
Case Study 1: Anticancer Research
A study focused on a series of pyrazole derivatives, including those with bromine substitutions, found significant anticancer activity against breast cancer cell lines. The mechanism involved the induction of cell cycle arrest and apoptosis .
Case Study 2: Anti-inflammatory Effects
Another research highlighted the anti-inflammatory potential of pyrazole compounds in animal models, where treatment resulted in reduced levels of inflammatory cytokines and improved clinical scores .
Comparative Analysis
When comparing this compound with similar compounds, distinct differences in biological activity are observed:
| Compound | Key Features | Biological Activity |
|---|---|---|
| Methyl 3-chloro-1-(oxan-2-yl)-1H-pyrazole | Chlorine substitution | Lower reactivity compared to bromine |
| Methyl 5-bromo-1-(oxan-2-yl)-1H-pyrazole | Bromine at a different position | Varies in selectivity and potency |
Q & A
Q. How are contradictions in reported biological data resolved?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., 10 μM vs. 50 μM) arise from assay conditions (serum concentration, incubation time). Standardize protocols using ATP-based cell viability kits (e.g., CellTiter-Glo) and validate with orthogonal methods (e.g., flow cytometry for apoptosis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
